molecular formula C15H20N4O3S2 B2929472 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide CAS No. 2319845-51-5

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B2929472
CAS No.: 2319845-51-5
M. Wt: 368.47
InChI Key: REDTXVWEHAOVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring, an imidazole moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the imidazole ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with various biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is unique due to the combination of its structural features, including the imidazole, sulfonyl, piperidine, and thiophene groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c1-18-9-6-16-15(18)24(21,22)13-4-7-19(8-5-13)14(20)17-11-12-3-2-10-23-12/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDTXVWEHAOVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.